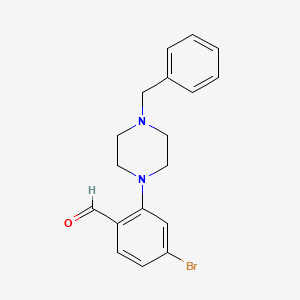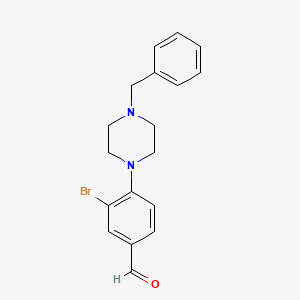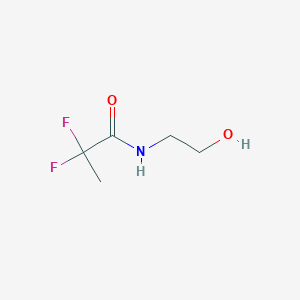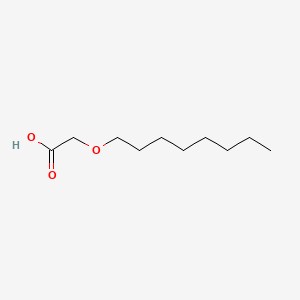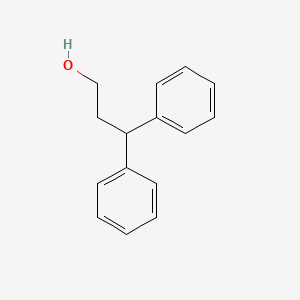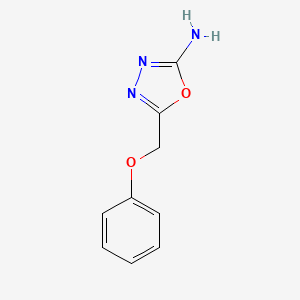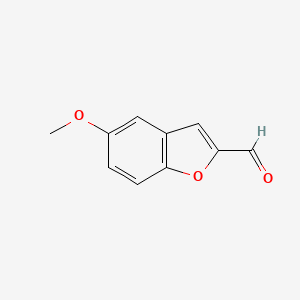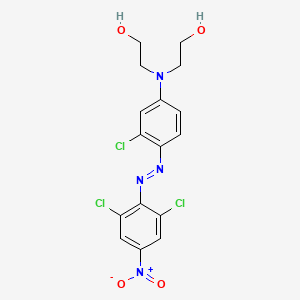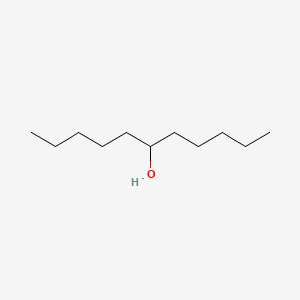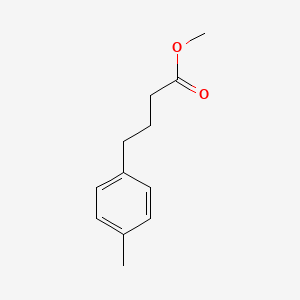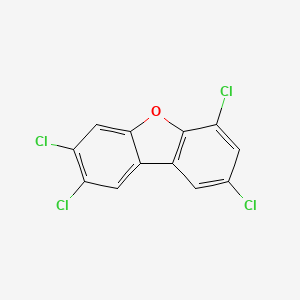
2,3,6,8-Tetrachlorodibenzofuran
Descripción general
Descripción
2,3,6,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a type of persistent organic pollutant. These compounds are known for their environmental persistence and potential health impacts. They are typically by-products of industrial processes involving chlorine, such as waste incineration and the production of chlorinated pesticides .
Métodos De Preparación
2,3,6,8-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product in various industrial processes. These processes include the combustion and pyrolysis of organochlorine compounds in the presence of chlorides . The recycling of metal cables, where chlorine is formed by burning the insulator polyvinyl chloride, also leads to the formation of such compounds .
Análisis De Reacciones Químicas
2,3,6,8-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can react with oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions, although detailed pathways are less commonly studied.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of radicals like the methylidyne radical (CH).
Aplicaciones Científicas De Investigación
2,3,6,8-Tetrachlorodibenzofuran has been studied extensively due to its environmental and health impacts. Some of its applications in scientific research include:
Environmental Studies: Research on its persistence and degradation in the environment helps in understanding the long-term impacts of persistent organic pollutants.
Toxicology: Studies have shown that exposure to this compound can disrupt the gut microbiome and induce hepatic steatosis in animal models
Chemical Analysis: It serves as a model compound for studying the reactivity of polychlorinated dibenzofurans with various reagents.
Mecanismo De Acción
The toxic effects of 2,3,6,8-Tetrachlorodibenzofuran are primarily mediated through the aryl hydrocarbon receptor (AHR). This receptor, when activated by the compound, can alter the expression of several genes involved in various biological processes . The activation of AHR leads to the induction of enzymes like CYP1A1, which are involved in the metabolism of xenobiotics .
Comparación Con Compuestos Similares
2,3,6,8-Tetrachlorodibenzofuran is part of the broader family of polychlorinated dibenzofurans (PCDFs). Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Another toxic PCDF with similar properties.
1,2,3,4,7,8-Hexachlorodibenzofuran: Exhibits similar environmental and health impacts.
These compounds share structural similarities but differ in the number and positions of chlorine atoms, which influence their reactivity and toxicity.
Propiedades
IUPAC Name |
2,3,6,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7-6-3-8(14)9(15)4-11(6)17-12(7)10(16)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZHWVRMWWTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205754 | |
| Record name | 2,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-37-0 | |
| Record name | 2,3,6,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLJ7S7VBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 2,3,7,8-tetrachlorodibenzofuran (TCDF) induces CYP1A1 activity in fish, but what about the closely related 2,3,6,8-TCDF?
A1: Interestingly, while 2,3,7,8-TCDF acts as a strong inducer of CYP1A1 mRNA, protein, and catalytic activity in scup (Stenotomus chrysops), 2,3,6,8-TCDF does not elicit the same response. Even at relatively high doses (10 or 50 nmol/kg), 2,3,6,8-TCDF showed no induction of CYP1A1 in the study []. This suggests that the specific chlorine substitution pattern on the dibenzofuran molecule plays a crucial role in determining its ability to induce CYP1A1 activity in this fish species. This highlights the importance of structure-activity relationships in toxicology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


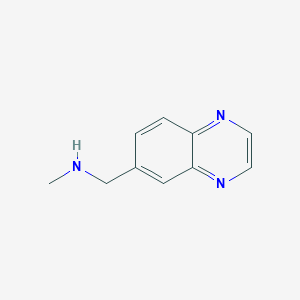
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)
